![molecular formula C25H18 B14402374 9-([1,1'-Biphenyl]-2-yl)-9H-fluorene CAS No. 88180-19-2](/img/structure/B14402374.png)
9-([1,1'-Biphenyl]-2-yl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-([1,1’-Biphenyl]-2-yl)-9H-fluorene is an organic compound that features a fluorene core substituted with a biphenyl group at the 9-position. This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and unique electronic properties. The structure of 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene consists of three fused benzene rings forming the fluorene moiety, with an additional biphenyl group attached, making it a highly conjugated system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene can be achieved through various synthetic routes. One common method involves the use of a Grignard reaction, where phenyl magnesium bromide reacts with a suitable fluorene derivative to introduce the biphenyl group . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene may involve large-scale Grignard reactions or other coupling reactions that can efficiently introduce the biphenyl group onto the fluorene core. The choice of method depends on factors such as yield, cost, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-([1,1’-Biphenyl]-2-yl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any functional groups present.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
9-([1,1’-Biphenyl]-2-yl)-9H-fluorene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions of PAHs with biological systems.
Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene exerts its effects is largely dependent on its interaction with other molecules. Its highly conjugated system allows it to participate in π-π interactions, making it useful in materials science and molecular electronics. The molecular targets and pathways involved vary depending on the specific application, but its ability to interact with other aromatic systems is a key feature.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other PAHs such as biphenyl, fluorene, and their various derivatives. These compounds share structural similarities but differ in the specific substituents attached to the aromatic rings.
Uniqueness
What sets 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene apart is the combination of the fluorene core with a biphenyl group, resulting in a unique electronic structure that enhances its stability and reactivity. This makes it particularly valuable in applications requiring stable, conjugated systems.
Propiedades
Número CAS |
88180-19-2 |
|---|---|
Fórmula molecular |
C25H18 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
9-(2-phenylphenyl)-9H-fluorene |
InChI |
InChI=1S/C25H18/c1-2-10-18(11-3-1)19-12-4-7-15-22(19)25-23-16-8-5-13-20(23)21-14-6-9-17-24(21)25/h1-17,25H |
Clave InChI |
HGYTWUNGCWPCLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14402292.png)
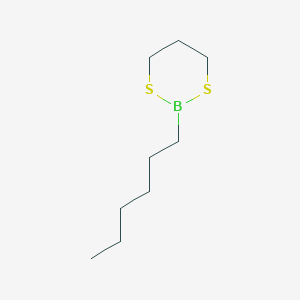

![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)
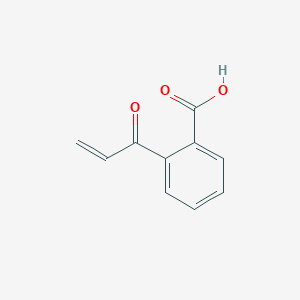
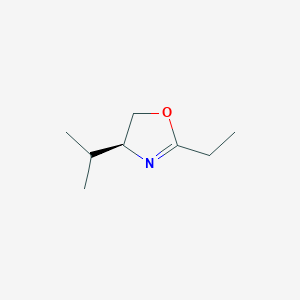
![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
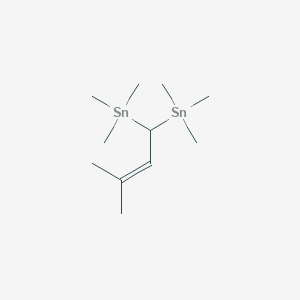

![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)
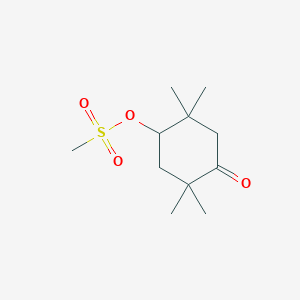
![3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14402356.png)

